molecular formula C11H11NO2 B8761176 7-acetyl-3,4-dihydroquinolin-2(1H)-one

7-acetyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B8761176
M. Wt: 189.21 g/mol
InChI Key: QKTPSYSUPBCQBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Acetyl-3,4-dihydroquinolin-2(1H)-one is a bicyclic heterocyclic compound featuring a partially saturated quinoline core with an acetyl group at the 7-position. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling modifications that influence pharmacological properties such as enzyme inhibition, receptor binding, and bioavailability. The synthesis of this compound typically involves acetylation of the parent 3,4-dihydroquinolin-2(1H)-one using acetyl chloride in the presence of Lewis acids like AlCl₃ .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

7-acetyl-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C11H11NO2/c1-7(13)9-3-2-8-4-5-11(14)12-10(8)6-9/h2-3,6H,4-5H2,1H3,(H,12,14)

InChI Key

QKTPSYSUPBCQBF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(CCC(=O)N2)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Functional Group Effects

The position and nature of substituents on the dihydroquinolinone core critically determine biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 7-Acetyl-3,4-dihydroquinolin-2(1H)-one and Analogs
Compound Name Substituents/Modifications Key Biological Activities Synthesis Highlights References
7-Acetyl-3,4-dihydroquinolin-2(1H)-one Acetyl at C7 CNS activity, enzyme inhibition Acetylation with AlCl₃ in CS₂
6-Acetyl-3,4-dihydroquinolin-2(1H)-one Acetyl at C6 Not explicitly stated (structural analog) Similar acetylation route
7-Hydroxy-3,4-dihydroquinolin-2(1H)-one Hydroxyl at C7 Acetylcholinesterase inhibition Mitsunobu reaction or O-alkylation
CHNQD-00603 Methoxy (C3), hydroxyl (C4), 4-phenyl Osteogenic differentiation promoter Functionalization of 4-phenyl core
3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one Amino (C3), hydroxyl (C1) Kynurenine aminotransferase II inhibition Stereoselective synthesis (S-enantiomer preferred)
7-Chloro-3,4-dihydro-1H-quinolin-2-one Chloro at C7 Research applications (unspecified) Alkylation with chloro derivatives
7-Amino-3,4-dimethylquinolin-2(1H)-one Amino (C7), methyl (C3, C4) Pharmaceutical synthesis intermediate Substitution and alkylation

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